(+)-SHIN1
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Overview
Description
(+)-SHIN1 is a compound of significant interest in the field of chemistry and pharmacology. It is known for its unique stereochemistry and potential applications in various scientific domains. The compound’s structure and properties make it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-SHIN1 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions to build the desired molecular structure. Common synthetic routes include:
Hydrothermal Synthesis: This method involves the use of high temperatures and pressures to facilitate the reaction between the starting materials. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Solvothermal Synthesis: Similar to hydrothermal synthesis, this method uses solvents to dissolve the reactants and promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure consistent quality. Techniques such as crystallization and purification are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(+)-SHIN1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: The reduction reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the compound is replaced by another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
(+)-SHIN1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (+)-SHIN1 involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and triggering downstream effects. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
(+)-SHIN1 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
(-)-SHIN1: The enantiomer of this compound, which has a different stereochemistry and potentially different biological activity.
SHIN2: A structurally related compound with similar functional groups but different overall properties.
SHIN3: Another related compound with variations in its molecular structure, leading to different reactivity and applications .
Properties
IUPAC Name |
(4S)-6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOFJZXKJKHTD-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NN1)OC(=C([C@@]2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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